![molecular formula C37H46N2O8Si B13403305 5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B13403305.png)
5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione is a complex organic molecule with a unique structure. It features multiple functional groups, including methoxyphenyl, tert-butyl(dimethyl)silyl, and hydroxyoxolan, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione involves several steps:
Formation of the oxolan ring: The oxolan ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the tert-butyl(dimethyl)silyl group: This step involves the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base.
Attachment of the bis(4-methoxyphenyl)-phenylmethoxy group: This step is achieved through a nucleophilic substitution reaction.
Formation of the pyrimidine ring: The final step involves the cyclization of the pyrimidine ring using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Each step of the synthesis is carried out in separate reactors, and the intermediate products are purified before proceeding to the next step.
Continuous flow processing: The entire synthesis is carried out in a continuous flow reactor, allowing for better control over reaction conditions and higher efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.
Industry: Used in the production of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione: is compared with other similar compounds, such as:
Uniqueness
The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C37H46N2O8Si |
|---|---|
Molekulargewicht |
674.9 g/mol |
IUPAC-Name |
5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C37H46N2O8Si/c1-36(2,3)48(7,8)47-33-30(46-32(31(33)40)29-22-39(4)35(42)38-34(29)41)23-45-37(24-12-10-9-11-13-24,25-14-18-27(43-5)19-15-25)26-16-20-28(44-6)21-17-26/h9-22,30-33,40H,23H2,1-8H3,(H,38,41,42)/t30-,31+,32+,33-/m1/s1 |
InChI-Schlüssel |
DOMAILDWCRIGEQ-JDIHBLRXSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


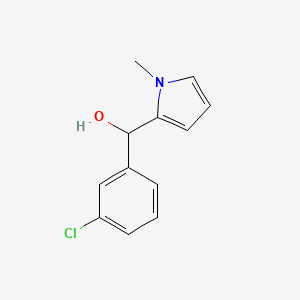


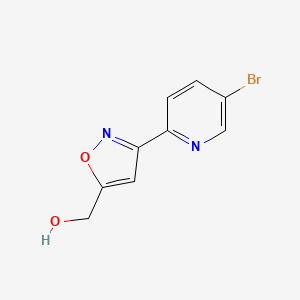


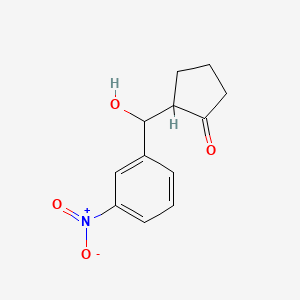
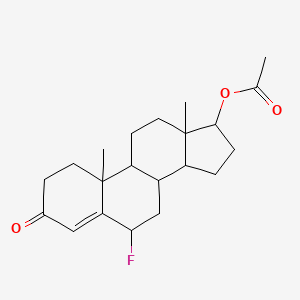

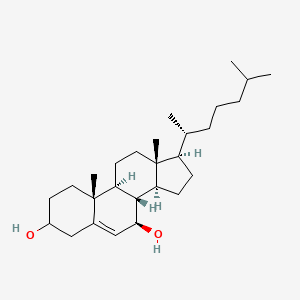

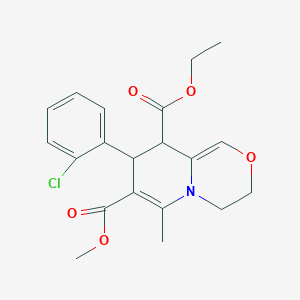
![[(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate](/img/structure/B13403317.png)
![4-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-1-naphthonitrile](/img/structure/B13403324.png)
